4-Iodo-5-methylisoxazole
Overview
Description
The compound "4-Iodo-5-methylisoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the iodine substituent at the 4-position and a methyl group at the 5-position makes it a unique molecule with potential for various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to 4-Iodo-5-methylisoxazole, can be achieved through various methods. For instance, the palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported to construct 4-aminomethylidene isoxazolone derivatives, which retain the ring structure while modifying the methylene group . Additionally, the synthesis of isoxazole-4-carboxylic acid derivatives through domino isomerization and the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines that can isomerize into isoxazoles or oxazoles have been described . Moreover, the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles, which can be iodinated to form 5-iodo-3-methylisoxazole, demonstrates a pathway to synthesize compounds structurally related to 4-Iodo-5-methylisoxazole .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and versatile. For example, the crystal structure of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes has been determined by X-ray diffraction, which provides insights into the geometric configuration of such compounds . Computational studies, including density functional theory (DFT), have been used to predict geometrical properties and vibrational wavenumbers of isoxazole derivatives, which are crucial for understanding the molecular structure and reactivity .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. The palladium-catalyzed cross-coupling reactions have been utilized to form 4-aryl-3,5-dimethylisoxazoles from 3,5-dimethyl-4-iodoisoxazoles, which can then be converted to other compounds such as 3-aryl-2,4-pentanediones . Additionally, the synthesis of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety has been achieved through reactions like the Mannich reaction and cyclization of hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, including solubility, lipophilicity, and drug-likeness, can be predicted using various software tools such as Molinspiration and ALOGPS 2.1 . The antibacterial and antifungal activities of these compounds have been evaluated, indicating potential pharmaceutical applications . Furthermore, the thermal stability of specific isoxazole derivatives has been studied using thermogravimetric analysis (TGA), which is important for their practical application .
Scientific Research Applications
Haloisoxazoles in Organic Synthesis and Medicinal Chemistry
- Scientific Field : Organic Synthesis and Medicinal Chemistry .
- Application Summary : Haloisoxazoles, including 4-Iodo-5-methylisoxazole, are an important class of aromatic heterocycles. They have diverse applications, from the creation of materials exhibiting liquid crystalline properties to medicine and medicinal chemistry .
- Methods of Application : The synthesis of haloisoxazoles involves cross-coupling reactions, a powerful tool of modern organic synthesis. These reactions have been added to the traditional methods of functionalization of aromatic and heteroaromatic compounds based on aryl halides, using Grignard reagents, or nucleophilic substitution .
- Results or Outcomes : The use of haloisoxazoles in cross-coupling reactions opens a convenient approach to the synthesis of combinatorial libraries of new heterocyclic compounds .
Functionalization of 3-Ethoxy-4-iodo-5-methylisoxazole
- Scientific Field : Organic Synthesis .
- Application Summary : 4-Iodo-5-methylisoxazole can be functionalized at position 4 via metalation/transmetalation, replacing the iodine atom with a magnesium atom, and then the magnesium atom with a zinc atom .
- Methods of Application : The process involves the exchange of iodine for magnesium and the latter for zinc atom. The resulting metalated isoxazoles can be converted in high yields to isoxazole-containing alcohols and ketones .
- Results or Outcomes : This method provides a convenient approach to the synthesis of new heterocyclic compounds, expanding the range of potential applications for 4-Iodo-5-methylisoxazole .
Halogensubstituted Isoxazoles in Cross-Coupling Reactions
- Scientific Field : Organic Synthesis .
- Application Summary : Halogensubstituted isoxazoles, including 4-Iodo-5-methylisoxazole, are used in cross-coupling reactions. These reactions open a convenient approach to the synthesis of combinatorial libraries of new heterocyclic compounds .
- Methods of Application : The cross-coupling reactions of halogensubstituted isoxazoles involve the transformation of the C–Hal bond into the C–C or C–Y bond (where Y is heteroatom) with the participation of metal complex catalysis .
- Results or Outcomes : The use of halogensubstituted isoxazoles in cross-coupling reactions has been noted to provide noticeably fewer examples of cross-coupling reactions among isoxazoles in comparison to 1,3-oxazoles, which may be due to the low availability of the starting compounds – haloisoxazoles .
Safety And Hazards
4-Iodo-5-methylisoxazole is classified under the GHS07 hazard class . It may cause skin irritation, and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .
properties
IUPAC Name |
4-iodo-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO/c1-3-4(5)2-6-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLDXKDDDKVRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383683 | |
Record name | 4-Iodo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-5-methylisoxazole | |
CAS RN |
7064-38-2 | |
Record name | 4-Iodo-5-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7064-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-5-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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